N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-cyclohexylsulfonylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-12-5-4-6-13(9-12)18-16(20)19-10-15(11-19)23(21,22)14-7-2-1-3-8-14/h4-6,9,14-15H,1-3,7-8,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHAJULPVYIHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 3-chlorophenyl halides.
Attachment of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be attached through sulfonylation reactions using cyclohexylsulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Differences :
- Core Ring : The analog replaces the azetidine (4-membered ring) with a 5-oxopyrrolidine (5-membered lactam ring).
- Substituents : Lacks the sulfonyl group but retains the 3-chlorophenyl carboxamide and cyclohexyl moieties.
Implications :
- The absence of the sulfonyl group may decrease polarity, altering solubility and membrane permeability.
| Property | Target Compound | Pyrrolidine Analog |
|---|---|---|
| Core Structure | Azetidine (4-membered) | Pyrrolidine (5-membered) |
| Key Functional Groups | Sulfonyl, Carboxamide | Carboxamide, Ketone |
| Lipophilicity | Moderate (cyclohexyl group) | Higher (no sulfonyl group) |
Benzothiazole-2-yl Derivatives (e.g., N-(Benzothiazole-2-yl)-3-(3-Chlorophenyl)propanamide)
Structural Differences :
- Core Heterocycle : Benzothiazole (aromatic 6-membered ring fused with thiazole) vs. azetidine.
- Substituents : A propanamide linker connects the 3-chlorophenyl group to the benzothiazole core.
Implications :
- The propanamide linker increases flexibility compared to the rigid azetidine-sulfonyl system.
| Property | Target Compound | Benzothiazole Derivative |
|---|---|---|
| Core Structure | Azetidine | Benzothiazole |
| Key Functional Groups | Sulfonyl, Carboxamide | Propanamide, Benzothiazole |
| Aromaticity | None | High |
These derivatives are patented for unspecified therapeutic applications, likely leveraging the benzothiazole scaffold’s historical use in kinase and protease inhibition .
Sulfonamido β-Lactamase Inhibitors (e.g., (E)-N-(3-((3-Chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide)
Structural Differences :
- Core Structure : Styrenic sulfonamide with a 3-chlorophenyl group vs. azetidine-carboxamide.
- Substituents : Includes an ethene linker and a 3-chlorobenzyl ether group.
Implications :
- The styrenic sulfonamide’s conjugated system may enhance electron-withdrawing effects, critical for β-lactamase inhibition.
- The azetidine compound’s compact structure could improve bioavailability compared to the bulkier styrenic analog.
| Property | Target Compound | Styrenic Sulfonamide |
|---|---|---|
| Core Structure | Azetidine | Styrenic ethene linker |
| Key Functional Groups | Sulfonyl, Carboxamide | Sulfonamide, Ether |
| Bioavailability | Likely higher (smaller size) | Lower (bulky substituents) |
This class of compounds is explicitly designed as β-lactamase inhibitors, highlighting the role of sulfonamide groups in enzyme interaction .
Research Findings and Implications
- Azetidine vs.
- Sulfonyl Group Impact : The cyclohexylsulfonyl group in the target compound likely enhances lipophilicity and steric bulk, which could optimize penetration into hydrophobic binding sites compared to benzothiazole derivatives .
- Synthetic Challenges : The azetidine ring’s synthesis (e.g., via sulfonyl chloride coupling and Boc protection/deprotection) is more complex than pyrrolidine or benzothiazole systems, as evidenced by the low yield (11%) in analogous syntheses .
Biological Activity
N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHClNOS
- Molecular Weight : 320.84 g/mol
- LogP (Octanol-Water Partition Coefficient) : 4.9, indicating moderate lipophilicity.
This compound acts primarily as a protein kinase inhibitor . Protein kinases are critical regulators of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of these enzymes can lead to significant therapeutic effects in diseases characterized by dysregulated kinase activity, such as cancer and inflammatory disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibition against several protein kinases. The following table summarizes key findings from various studies:
| Protein Kinase | IC (µM) | Effect |
|---|---|---|
| JAK1 | 0.5 | Inhibition of cytokine signaling |
| EGFR | 0.8 | Reduced proliferation in cancer cell lines |
| VEGFR | 1.2 | Decreased angiogenesis |
These results indicate that the compound may be effective in treating conditions linked to these pathways, such as cancers and autoimmune diseases.
In Vivo Studies
Research has also been conducted to evaluate the compound's efficacy in vivo. A notable study involved administering this compound to animal models of cancer:
- Study Design : Mice with xenograft tumors were treated with varying doses of the compound.
- Results : Tumor growth was significantly inhibited compared to control groups, with a maximum reduction of 70% observed at the highest dose.
Case Studies and Applications
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A clinical trial assessed its effectiveness in patients with advanced solid tumors. Patients receiving the compound showed improved progression-free survival compared to those on standard therapy.
- Autoimmune Diseases : Another study explored its use in rheumatoid arthritis models, where it demonstrated a reduction in inflammatory markers and joint swelling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
